molecular formula C19H19N3O7S2 B2407773 (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-79-4

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2407773
CAS RN: 865198-79-4
M. Wt: 465.5
InChI Key: LSDAZANVQLMMEC-VZCXRCSSSA-N
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Description

The compound contains several functional groups including a benzoyl group, a sulfamoyl group, and a thiazole ring. The presence of these groups suggests that this compound could potentially have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is often found in biologically active compounds. The compound also contains a benzoyl group and a sulfamoyl group, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzoyl group could participate in acylation reactions, while the sulfamoyl group could potentially be hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge could all influence its properties .

Scientific Research Applications

Antimicrobial Activities

The compound (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, related to benzothiazole-imino-benzoic acid ligands and their metal complexes, has been synthesized and characterized, showing good antimicrobial activity against human epidemic causing bacterial strains. These strains are responsible for infections in various parts of the body, including the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Antihypertensive Agents

Studies have explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. These compounds have shown significant antihypertensive α-blocking activity with low toxicity, indicating their potential in therapeutic applications for hypertension (Abdel-Wahab et al., 2008).

Aldose Reductase Inhibitors

The compound and its derivatives have been synthesized and evaluated as aldose reductase inhibitors, showing potential for the treatment of diabetic complications. The inhibition potency was found to be significant, highlighting the therapeutic potential of these compounds in managing the complications associated with diabetes (Ali et al., 2012).

Antibacterial Activity

The synthesis and antibacterial activity of various derivatives of this compound have been explored, showing effectiveness against a range of bacteria. This indicates the potential of these compounds in the development of new antibacterial agents (Dabholkar & Tripathi, 2011).

Future Directions

The compound could potentially be of interest in various fields such as medicinal chemistry or materials science. Further studies could be conducted to explore its properties and potential applications .

properties

IUPAC Name

methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S2/c1-27-14-7-4-11(8-15(14)28-2)18(24)21-19-22(10-17(23)29-3)13-6-5-12(31(20,25)26)9-16(13)30-19/h4-9H,10H2,1-3H3,(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDAZANVQLMMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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